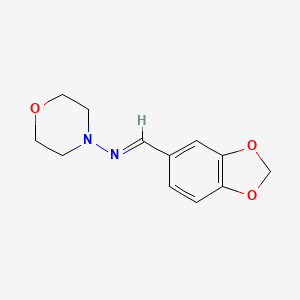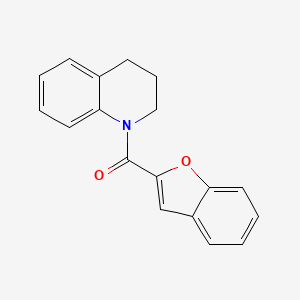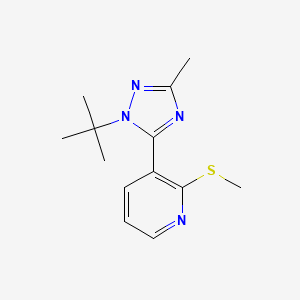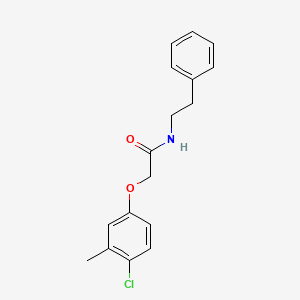
2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate is a novel compound that falls within the domain of organic chemistry and material science. It is recognized for its unique molecular structure, which has led to various studies on its synthesis, properties, and applications in different fields. Although specific research on this exact compound is limited, related compounds have been synthesized and characterized, providing insights into their molecular conformation, electronic transitions, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves various organic chemistry techniques, including Knoevenagel condensation and radical polymerization. For example, the synthesis of a compound similar in structure involves the base-catalyzed reaction of specific benzaldehyde derivatives with acetonitrile analogs. This process typically results in compounds with significant molecular diversity and complexity, hinting at the intricate synthesis routes that might be involved for 2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate as well (Yao, Li, & Huang, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using spectroscopic methods such as FT-IR, UV-vis, NMR, and X-ray diffraction. These analyses reveal the compound's electronic configuration, molecular conformation, and bond interactions. For instance, density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches are used to understand the ground state and excited state properties, respectively, which are crucial for predicting the behavior and reactivity of the compound (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate typically include nitration, halogenation, and polymerization. The presence of acrylate groups indicates reactivity towards radical initiation, which can lead to polymer formation. The nitro and methoxy substituents influence the electron density and distribution across the molecule, affecting its reactivity and the types of chemical reactions it can undergo.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystallinity, are determined by the compound's molecular structure. The presence of various functional groups such as acrylate, methoxy, and nitro groups significantly influences these properties, affecting the compound's application potential in materials science and organic electronics.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photoreactivity, are largely dictated by the functional groups present in the molecule. The electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the chemical stability and reactivity of the compound.
References (Sources)
Aplicaciones Científicas De Investigación
Photosensitive Polymers
Compounds with photodimerizable α,β-unsaturated ketone moieties, such as acrylates and methacrylates, have been studied for their potential in creating photosensitive polymers. These polymers exhibit interesting properties like thermal stability and the ability to undergo photocrosslinking, making them suitable for applications in coatings, adhesives, and photoresists (Reddy, Subramanian, & Sainath, 1998).
Fluorescent Polymers for Detection
Acrylate monomers with aggregation-induced emission (AIE) characteristics have been developed for the synthesis of high molecular weight polymers. These polymers form stable nanoparticles and exhibit significant fluorescence quenching in the presence of nitro compounds, suggesting their potential use in the detection of nitroaromatic explosives (Zhou et al., 2014).
Reactivity with Titanium Tetrachloride
Ethyl 3-aryl-2-nitroacrylate derivatives have been studied for their reactivity with titanium tetrachloride, leading to the formation of compounds with potential applications in organic synthesis and material science (Hirotani & Zen, 1994).
Copolymerization with Styrene
Novel phenoxy ring-substituted phenylcyanoacrylates have been synthesized and copolymerized with styrene, resulting in polymers with varied properties depending on the substituents. These studies contribute to the development of new materials with tailored properties for specific applications (Whelpley et al., 2022).
Thermoresponsive Polymers
Research on the copolymerization of hydroxyethyl acrylate and hydroxypropyl acrylate has led to the development of polymers with thermoresponsive properties, making them of interest for biomedical applications (Hoogenboom et al., 2009).
Propiedades
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5/c1-24-17-12-14(10-11-20(22)23)4-8-16(17)25-18(21)9-5-13-2-6-15(19)7-3-13/h2-12H,1H3/b9-5+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBPMMICLQTOLI-NJNCEADSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)


